2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 2-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with a suitable amine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various amines or thiols are commonly used.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce hydroxylated or carboxylated products .
Scientific Research Applications
2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly useful in the context of anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- 2-chloro-7-ethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Uniqueness
2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the methyl group at the 7-position can influence its reactivity and interaction with biological targets, making it a valuable compound for drug development and other scientific research applications .
Properties
CAS No. |
1547032-37-0 |
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Molecular Formula |
C7H6ClN3O |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-5(12)2-4-3-9-7(8)10-6(4)11/h3H,2H2,1H3 |
InChI Key |
MTAFMEFZDADRMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)Cl |
Purity |
95 |
Origin of Product |
United States |
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